2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid
Description
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid (CAS: 2090711-64-9) is a spirocyclic compound featuring a 5.5-membered dioxaspiro ring system with an acetic acid substituent at position 2. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol and the IUPAC name 2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSFVFCLQZFQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a halogenated acetic acid derivative to introduce the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula CHO and a molecular weight of 214.26 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its structural characteristics that may influence biological interactions.
Structural Characteristics
The compound features a dioxaspiro group linked to an acetic acid moiety, which contributes to its distinctive three-dimensional conformation. This unique structure may facilitate interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of various biological pathways. Preliminary studies suggest that its structural properties may allow it to modulate enzyme activity, particularly in cancer-related pathways.
The mechanism of action is hypothesized to involve interaction with specific molecular targets, potentially inhibiting or activating biological pathways. The spirocyclic structure may enable it to fit into binding sites on enzymes or receptors, influencing their activity.
In Vitro Studies
-
Enzyme Inhibition : Preliminary studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis .
Compound CA IX Inhibition (nM) CA II Inhibition (nM) 16a 51.6 99.6 16b 66.4 85.3 16e 70.1 90.2 -
Cell Viability Assays : The compound's effect on cancer cell lines such as HT-29 and MDA-MB-231 was assessed under hypoxic conditions, revealing a significant reduction in cell viability at concentrations up to 400 μM .
Cell Line Compound Concentration (μM) % Viability Reduction HT-29 400 20% MDA-MB-231 400 25% - Migration Inhibition : Compounds structurally related to this compound have shown potential in inhibiting the migration of cancer cells, suggesting a role in metastasis prevention .
Case Studies
A case study involving the synthesis and evaluation of similar compounds demonstrated that modifications to the acetic acid moiety can significantly alter biological activity. For instance, saccharide-modified sulfonamides showed enhanced selectivity for CA IX compared to their unmodified counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Q & A
Basic: What synthetic methodologies are reported for preparing spirocyclic compounds structurally related to 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid?
Answer:
Spirocyclic frameworks like 1,5-dioxaspiro[5.5]undecane derivatives are synthesized via multi-step routes, including:
- Ugi Reaction : Used to construct peptidomimetic spirocycles by coupling aldehydes (e.g., isovaleraldehyde) with amines and carboxylic acids, followed by cyclization .
- Ring-Opening Functionalization : For example, hydrolysis of 2,9-dioxaspiro[5.5]undecan-3-ylmethanol derivatives (a structural analog) to yield carboxylic acid functionalities .
- Purification : Column chromatography (e.g., 80–100% ethyl acetate in isohexane) is critical for isolating intermediates, as demonstrated in spiro-β-lactam syntheses .
Basic: How is structural elucidation of spirocyclic compounds validated experimentally?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR (200–400 MHz) resolve spirojunction stereochemistry and substituent environments. For example, distinct signals for spirocyclic methylene protons are observed at δ 3.4–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., CHO for a related spiroether) with accuracy <5 ppm .
- HPLC : Monitors purity (>95%) using reverse-phase C18 columns and UV detection .
Advanced: What challenges arise in stereochemical control during the synthesis of this compound derivatives?
Answer:
The spirocyclic core introduces steric constraints and axial chirality, leading to:
- Racemization Risks : During acidic/basic conditions (e.g., hydrolysis of nitriles to acids), axial chirality may invert. Chiral HPLC or derivatization with enantiopure reagents (e.g., Mosher’s acid) is required to assess enantiopurity .
- Diastereomer Separation : Column chromatography often fails to resolve diastereomers; preparative HPLC with chiral stationary phases (e.g., amylose-based) is preferred .
Advanced: How does the spirocyclic structure influence reactivity in ring-opening or functionalization reactions?
Answer:
The 2,9-dioxaspiro[5.5]undecane system exhibits unique reactivity:
- Acid Sensitivity : The 1,3-dioxolane ring is prone to hydrolysis under acidic conditions, yielding diol intermediates. Controlled pH (e.g., buffered HO/THF) is essential to retain the spiro framework .
- Nucleophilic Attack : The electron-deficient spirocarbon (adjacent to two oxygen atoms) reacts selectively with nucleophiles (e.g., Grignard reagents) at the β-position, enabling functionalization .
Advanced: What biological interactions are reported for structurally analogous spirocyclic compounds?
Answer:
Spirocyclic dioxa systems are implicated in ion transport and signaling:
- Calcium Ionophore Activity : Analog 5-(methylamino)-2-[[1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid (A23187) facilitates Ca transport across membranes, used to study intracellular calcium dynamics .
- Mechanistic Insight : A23187 binds divalent cations via its spirocyclic and benzoxazole moieties, forming lipid-soluble complexes that disrupt membrane potential .
Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?
Answer:
- LogP Prediction : Tools like MarvinSketch estimate logP ≈ 1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies .
- Conformational Analysis : Density Functional Theory (DFT) optimizations reveal that the spirocyclic core adopts a chair-chair conformation, minimizing steric strain .
Advanced: What contradictions exist in reported synthetic yields for spirocyclic intermediates?
Answer:
Discrepancies arise from:
- Solvent Effects : Yields for Ugi reactions vary from 60–90% depending on solvent polarity (e.g., dichloromethane vs. methanol) .
- Catalyst Load : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) show inconsistent yields (50–85%) due to spirocyclic steric hindrance .
Basic: What safety precautions are recommended when handling spirocyclic acetic acid derivatives?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders during purification .
Table 1: Key Analytical Data for Spirocyclic Derivatives
| Property | Method | Example Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 120–125°C | |
| -NMR (CDCl) | 400 MHz | δ 1.2–1.8 (m, 6H, CH) | |
| HPLC Retention Time | C18 Column, 80% MeOH | 12.3 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
